3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid
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Overview
Description
“3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular formula of this compound is C16H18N2O3 . The IR spectrum would likely show peaks corresponding to the functional groups present in the molecule, such as C=O, Csp2-H, and Csp3-H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 286.33 . The predicted density is 1.19±0.1 g/cm3, and the predicted boiling point is 458.4±55.0 °C . Unfortunately, the melting point is not available .Scientific Research Applications
Esterification and Amidation
The compound has been used as a coupling agent in esterification and amidation processes. Specifically, derivatives of this compound, such as (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters, have proven to be efficient and selective coupling agents for equimolar esterification of carboxylic acids and alcohols, yielding corresponding esters chemoselectively in good to excellent yield. Additionally, it has shown effectiveness in the amidation of carboxylic acids under mild conditions, yielding corresponding amides chemoselectively (Won et al., 2007), (Kang et al., 2008).
Base Oil Improvement
The compound, along with its derivatives, has been tested and shown to be effective in base oil improvement. These derivatives exhibit multiple actions including antioxidant properties for local base oil, as evidenced by changes in total acid number (TAN), and act as corrosion inhibitors for carbon steel in acid medium (Nessim, 2017).
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been involved in condensation reactions yielding products like pyridazinones and pyrido[c]cinnolines. These reactions and the products obtained play a crucial role in the field of organic chemistry and pharmaceutical research (Al-Mousawi & El-Apasery, 2012).
Antimicrobial and Anticancer Activities
Several studies have synthesized derivatives of the compound and evaluated them for biological activities, such as antimicrobial and anticancer effects. The research has yielded promising results, indicating that these derivatives can have potent activities against various bacterial strains and cancer cell lines (Abubshait, 2007), (Mehvish & Kumar, 2022).
Safety and Hazards
Future Directions
The future directions for research on this compound could include elucidating its synthesis, exploring its chemical reactivity, determining its mechanism of action, and investigating its physical and chemical properties. Further studies could also explore its potential applications in various fields .
Properties
IUPAC Name |
3-[6-oxo-3-(4-propan-2-ylphenyl)pyridazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)12-3-5-13(6-4-12)14-7-8-15(19)18(17-14)10-9-16(20)21/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHFCFGTCAWCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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